molecular formula C5H3NO4S B11762619 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid

Cat. No.: B11762619
M. Wt: 173.15 g/mol
InChI Key: GZMAUGAAAMRIDY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a thiazolidinedione-based compound of significant interest in medicinal chemistry and drug discovery research. This chemical scaffold is recognized as a privileged structure for developing biologically active molecules . Researchers utilize this core structure to synthesize novel derivatives for various investigative applications. Compounds based on the thiazolidinedione scaffold have been studied for their anti-proliferative properties. For instance, structurally similar molecules have demonstrated activity against human leukemic cell lines (CEM) in vitro, suggesting potential as a starting point for developing new therapeutic agents . Furthermore, highly analogous structures, such as TCS-3035, which shares the (Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene moiety, have been identified as potent GPR35 agonists, indicating the receptor's relevance in metabolic and immune function research . The synthesis and evaluation of such derivatives highlight the value of this chemical series in probing biological pathways and optimizing compound efficacy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3NO4S

Molecular Weight

173.15 g/mol

IUPAC Name

(2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

InChI

InChI=1S/C5H3NO4S/c7-3(8)1-2-4(9)6-5(10)11-2/h1H,(H,7,8)(H,6,9,10)/b2-1+

InChI Key

GZMAUGAAAMRIDY-OWOJBTEDSA-N

Isomeric SMILES

C(=C/1\C(=O)NC(=O)S1)\C(=O)O

Canonical SMILES

C(=C1C(=O)NC(=O)S1)C(=O)O

Origin of Product

United States

Preparation Methods

Aldehyde-Thiazolidinedione Condensation

The Knoevenagel reaction between 2,4-thiazolidinedione and glyoxylic acid derivatives under acidic conditions forms the core synthetic pathway. In glacial acetic acid with sodium acetate (0.006 mol), 2,4-thiazolidinedione (0.0236 mol) reacts with 4-formylphenoxy acetamide derivatives at 100–110°C for 10–15 hours. The reaction proceeds via dehydration, forming the α,β-unsaturated ketone linkage characteristic of the E-configuration.

Solvent and Catalytic Effects

Using DMF as a polar aprotic solvent increases reaction efficiency by stabilizing the enolate intermediate, yielding 81–88% of product. Infrared (IR) spectroscopy confirms successful condensation through imide C=O stretches at 1690–1746 cm⁻¹ and C-S vibrations at 686–687 cm⁻¹.

Multi-Component Cycloaddition Reactions

Thiosemicarbazide Participation

Thiosemicarbazide (0.015 mol) reacts with 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy intermediates in ethanol under reflux for 7–8 hours. This one-pot method constructs the hydrazine-carbothioamide moiety while retaining the acetic acid backbone, albeit with moderate yields (65%).

Spectral Validation

¹H NMR spectra exhibit characteristic singlet peaks at δ 7.15 ppm for the =CH group and δ 10.0 ppm for the thiazolidinedione NH proton. Mass spectrometry confirms molecular ion peaks at m/z 369.64 (C₁₉H₁₆N₂O₄S).

Comparative Analysis of Synthesis Methods

MethodReagentsSolventTemperature (°C)Yield (%)Purity (%)
Acid Chloride Hydrolysis5-Benzylidene-TZD, Chloroacetyl chlorideDioxane-pyridine25–9089–9295
Knoevenagel Condensation2,4-TZD, Glyoxylic acid derivativesGlacial acetic acid100–11081–8893
CycloadditionThiosemicarbazide, FormaldehydeEthanol80–906587

The acid chloride method achieves the highest yields (92%) but requires stringent anhydrous conditions. In contrast, Knoevenagel condensations offer better scalability, albeit with longer reaction times. Cycloadditions, while synthetically versatile, suffer from lower efficiency due to competing side reactions.

Purification and Characterization Protocols

Recrystallization Techniques

Recrystallization from n-butanol removes unreacted starting materials, while DMF-water mixtures (2:1) enhance crystal lattice formation for X-ray diffraction analysis. Purity assessments via HPLC show >98% homogeneity when using gradient elution with acetonitrile-water.

Spectroscopic Confirmation

  • IR Spectroscopy : C=O stretches at 1751 cm⁻¹ (acid), 1690 cm⁻¹ (imide).

  • ¹H NMR : δ 4.8 ppm (–OCH₂), δ 7.15 ppm (=CH).

  • Mass Spec : Molecular ion at m/z 173.15 (C₅H₃NO₄S) .

Chemical Reactions Analysis

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Research indicates that derivatives of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid exhibit significant antioxidant properties. A study highlighted that certain derivatives showed effective scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines and reduce lipid peroxidation in erythrocytes. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Activity
Several studies have focused on the anticancer potential of this compound. Notably, a study evaluated its effects on various cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancer cells. The results indicated that some derivatives exhibited significant antiproliferative activity with lower IC50 values compared to standard chemotherapeutics like irinotecan .

Case Studies

StudyFocusFindings
Trotsko et al. (2018)Antiproliferative activityCompound derivatives showed high activity against A549 and MCF-7 cells with lower IC50 values than irinotecan .
MDPI Study (2024)Antitumor activityEvaluated against multiple cancer cell lines; selective cytotoxicity observed towards cancer cells while sparing normal cells .
PubMed Study (2013)Antioxidant and anti-inflammatoryDerivatives demonstrated both antioxidant and anti-inflammatory activities through various assays .

Synthesis and Derivatives

The synthesis of this compound involves cyclocondensation reactions that yield a variety of derivatives with enhanced biological activities. These derivatives are being explored for their potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., 4-methoxybenzylidene) enhance antibacterial activity, likely due to improved membrane penetration . Hydrophobic groups (e.g., trifluoromethylphenyl in ) correlate with anticancer potency by increasing target affinity .
  • Oxo vs. Thioxo Groups : Replacement of the 2-oxo with a thioxo group (e.g., ) reduces planarity but enhances antifungal activity, possibly via sulfur-mediated interactions .

Anticancer Activity

  • Target Compound: Derivatives like 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide show IC50 values of <10 µM against MCF-7 and K562 cells, attributed to PPARγ activation and HDAC inhibition .
  • Comparisons: 5-Benzylidene-TZD Derivatives: Exhibit moderate antiproliferative activity (IC50: 20–50 µM) across seven tumor lines, with lower potency than halogenated analogs . Chlorophenylthiosemicarbazone Hybrids (): Dual HDAC/PPARγ targeting improves efficacy, with IC50 values 2–3-fold lower than non-hybrid TZDs .

Antimicrobial Activity

  • Target Compound: Limited direct data, but structurally similar (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetates show MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Comparisons :
    • Thioxo Analogs (): MIC of 4–16 µg/mL against Candida spp., driven by thioxo-enhanced membrane disruption .
    • Methoxy-Substituted Derivatives (): Higher lipophilicity (log P ~2.5) correlates with Gram-positive selectivity (MIC: 8 µg/mL vs. S. aureus) .

Physicochemical Properties

Property This compound 5-(3-Hydroxybenzylidene)-TZD () 5-(4-Methoxybenzylidene)-TZD ()
log P (Calculated) 1.8 ± 0.3 2.1 ± 0.2 2.5 ± 0.3
Aqueous Solubility Moderate (~50 µg/mL) Low (~20 µg/mL) Low (~15 µg/mL)
Melting Point 232–234°C (derivatives, ) 245–248°C 230–233°C

Insights :

  • Lipophilicity : Methoxy and benzylidene groups increase log P, reducing solubility but enhancing membrane permeability .
  • Thermal Stability : Higher melting points in thioxo derivatives () suggest stronger crystal packing .

Biological Activity

2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid is a compound belonging to the thiazolidine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial therapies. This article reviews current research findings on the biological activity of this compound, highlighting its mechanisms of action and efficacy through various studies.

  • Molecular Formula : C₈H₉NO₄S
  • Molecular Weight : 215.23 g/mol
  • CAS Number : Not available

Anticancer Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on thiazolidine derivatives revealed selective concentration-dependent cytotoxicity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. IC₅₀ values ranged from 8.5 μM to 14.9 μM for K562 cells and from 8.9 μM to 15.1 μM for HeLa cells .

A specific study synthesized new thiazolidinone derivatives which showed higher cytotoxicity compared to cisplatin in MDA-MB-361 (breast cancer) cells, indicating a promising avenue for developing new anticancer agents .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties. In a series of experiments evaluating anti-inflammatory effects, several derivatives were shown to inhibit pro-inflammatory cytokines and reduce inflammation markers effectively. Compounds derived from thiazolidine structures demonstrated significant inhibition of nitric oxide production in macrophages, showcasing their potential as anti-inflammatory agents .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. Various studies have utilized DPPH radical scavenging assays to assess antioxidant capacity, with some derivatives exhibiting strong scavenging abilities against free radicals . This antioxidant effect is crucial for mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of thiazolidine derivatives often involve modulation of signaling pathways related to apoptosis and inflammation:

  • Apoptosis Induction : The anticancer activity is primarily attributed to the induction of apoptosis via intrinsic and extrinsic pathways. Studies have shown that these compounds can activate caspases and promote mitochondrial dysfunction in cancer cells .
  • Inhibition of Inflammatory Mediators : The anti-inflammatory effects are linked to the downregulation of inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the inflammatory response .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityIC₅₀ values for K562 (8.5–14.9 μM) and HeLa cells (8.9–15.1 μM) show significant cytotoxicity.
Anti-inflammatory ActivityCompounds showed inhibition of nitric oxide production in macrophages.
Antioxidant ActivityStrong DPPH radical scavenging ability observed in several derivatives.

Q & A

Q. How can researchers synthesize 2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid and structurally related derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and acetic acid. For example, derivatives like 5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones are synthesized by refluxing thiosemicarbazide, chloroacetic acid, and substituted aldehydes in DMF/acetic acid mixtures . Key steps include cyclization via Thia-Michael addition and purification via recrystallization.

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dioxo group, C=S at ~1200 cm⁻¹) .
  • NMR (¹H and ¹³C): Assigns proton environments (e.g., vinylidene protons at δ 7.2–7.8 ppm) and carbon signals for the thiazolidinone core .
  • Mass Spectrometry: Validates molecular weight (e.g., derivatives with molecular weights ~290–500 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., IC₅₀ values for compounds like 5e–5g range from 2.5–8.7 μM) .
  • Anti-inflammatory Tests: COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structurally similar derivatives?

Methodological Answer: Contradictions often arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity but reduce solubility.
  • Steric hindrance from bulky substituents (e.g., benzyloxy groups) may limit target binding .
    Use SAR (Structure-Activity Relationship) analysis with computational tools (e.g., molecular docking to compare binding affinities to bacterial enzymes like DNA gyrase) .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., -COOH, -OH) to improve water solubility while retaining activity .
  • Metabolic Stability: Use deuterium labeling or prodrug approaches (e.g., esterification of the acetic acid moiety) to slow hepatic clearance .
  • Bioavailability Testing: Perform in vitro Caco-2 cell permeability assays and in vivo PK studies in rodent models .

Q. How can computational chemistry aid in designing novel derivatives with enhanced activity?

Methodological Answer:

  • Molecular Docking: Predict interactions with targets like PPARγ (for anticancer activity) or bacterial topoisomerases .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
  • ADMET Prediction: Tools like SwissADME evaluate toxicity, CYP inhibition, and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.